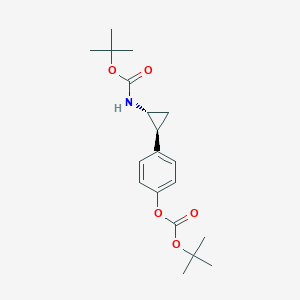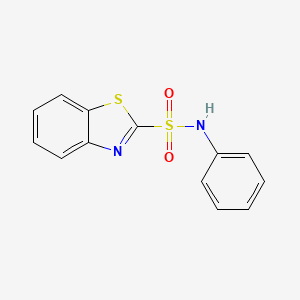![molecular formula C8H10O B14752665 1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene CAS No. 277-61-2](/img/structure/B14752665.png)
1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene is a chemical compound with the molecular formula C10H14O. It is a hexahydro derivative of pentaleno[1,2-b]oxirene, characterized by its unique bicyclic structure that includes an oxirane ring fused to a pentalene system
Métodos De Preparación
The synthesis of 1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene typically involves the cyclization of suitable precursors under specific reaction conditions. One common synthetic route includes the use of pentalene derivatives and epoxidation reactions to introduce the oxirane ring. The reaction conditions often involve the use of oxidizing agents such as peracids or hydrogen peroxide in the presence of catalysts . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxygenated derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, resulting in different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like peracids, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene involves its interaction with molecular targets through its oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene can be compared with other similar compounds such as:
2H-1b,4-Ethanopentaleno[1,2-b]oxirene: This compound has a similar structure but differs in the position and number of hydrogen atoms.
Pentaleno[1,2-b]oxirene: The parent compound without the hexahydro modification.
Octahydropentaleno[1,2-b]oxirene: A more saturated derivative with additional hydrogen atoms
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propiedades
Número CAS |
277-61-2 |
|---|---|
Fórmula molecular |
C8H10O |
Peso molecular |
122.16 g/mol |
Nombre IUPAC |
3-oxatricyclo[4.3.0.02,4]non-2(4)-ene |
InChI |
InChI=1S/C8H10O/c1-2-5-4-7-8(9-7)6(5)3-1/h5-6H,1-4H2 |
Clave InChI |
GVNOSYMSKYVQDJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC3=C(C2C1)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


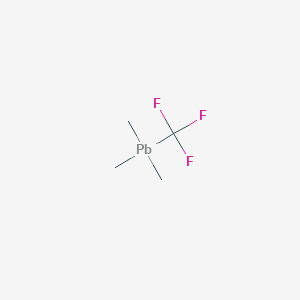
![Spiro[5.5]undec-2-ene](/img/structure/B14752593.png)
![Benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)-](/img/structure/B14752609.png)



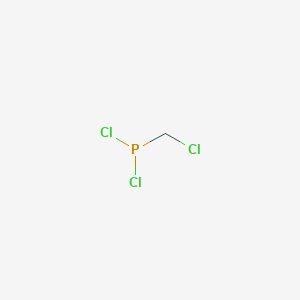
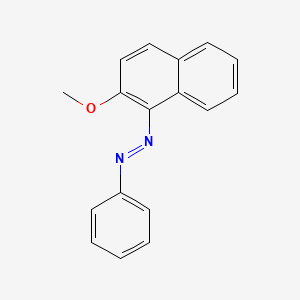


![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
